4-(m-Tolylazo)-1-naphthol

Catalog No.
S12620174
CAS No.
25476-96-4
M.F
C17H14N2O
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(m-Tolylazo)-1-naphthol

CAS Number

25476-96-4

Product Name

4-(m-Tolylazo)-1-naphthol

IUPAC Name

4-[(3-methylphenyl)diazenyl]naphthalen-1-ol

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C17H14N2O/c1-12-5-4-6-13(11-12)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3

InChI Key

PBEJNOBUZDXAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O

4-(m-Tolylazo)-1-naphthol, also known as 1-(4-methyl-2-nitrophenylazo)-2-naphthol, is an azo compound characterized by its vibrant dark-red color and chemical formula C₁₇H₁₅N₃O₃. This compound features a naphthol moiety linked to a m-tolylazo group, which contributes to its distinctive properties. It is primarily used in dyeing and as a pigment due to its strong color and stability. The compound has a melting point of approximately 270-272 °C and is slightly soluble in water but highly soluble in organic solvents like mineral spirits and aromatic hydrocarbons .

The synthesis of 4-(m-Tolylazo)-1-naphthol typically involves diazotization of an aromatic amine followed by coupling with naphthol. The diazotization reaction occurs at low temperatures, where an aromatic amine is converted into a diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt then reacts with 1-naphthol to form the azo compound through an electrophilic substitution mechanism .

Key reactions include:

  • Diazotization:
    Aniline+NaNO2+HClDiazonium Salt\text{Aniline}+\text{NaNO}_2+\text{HCl}\rightarrow \text{Diazonium Salt}
  • Coupling:
    Diazonium Salt+1 Naphthol4(mTolylazo)1naphthol\text{Diazonium Salt}+\text{1 Naphthol}\rightarrow 4-(m-Tolylazo)-1-naphthol

Research indicates that azo compounds, including 4-(m-Tolylazo)-1-naphthol, exhibit various biological activities. Some studies suggest potential antimicrobial properties, while others have explored their effects on cancer cell lines. The biological activity of azo dyes is often attributed to their ability to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

The synthesis of 4-(m-Tolylazo)-1-naphthol can be achieved through several methods:

  • Conventional Diazotization and Coupling:
    • Aniline is diazotized in acidic conditions.
    • The resulting diazonium salt is coupled with 1-naphthol.
  • Microwave-Assisted Synthesis:
    • This method enhances reaction rates and yields by applying microwave irradiation during the coupling step .
  • Solvent-Free Reactions:
    • Recent advancements have explored solvent-free conditions for synthesizing azo compounds, yielding favorable results in terms of efficiency and environmental impact.

4-(m-Tolylazo)-1-naphthol finds applications in various fields:

  • Dyes and Pigments: Used extensively in textile dyeing due to its vibrant color.
  • Pharmaceuticals: Investigated for potential therapeutic effects, particularly in antimicrobial formulations.
  • Analytical Chemistry: Employed as a reagent for detecting metal ions due to its chelating properties.

Interaction studies involving 4-(m-Tolylazo)-1-naphthol primarily focus on its reactivity with biological molecules. These studies often assess:

  • Reactivity with Proteins: Investigating how the compound interacts with amino acids and proteins, which can lead to modifications affecting biological functions.
  • Metabolic Activation: Understanding how the compound is metabolized in biological systems, particularly regarding the formation of potentially harmful metabolites.

Several compounds share structural similarities with 4-(m-Tolylazo)-1-naphthol. Here are some notable examples:

Compound NameChemical StructureUnique Features
4-(Phenylazo)-1-naphtholC₁₆H₁₂N₂OLacks the methyl group on the phenyl ring; used similarly as a dye .
Sudan IVC₂₄H₂₀N₄OA bis(azo) compound; used as a dye in various applications .
2-Naphthalenesulfonic acidC₁₁H₉N₁O₃SContains a sulfonic acid group; used in dyeing and as a reagent .
CI Pigment Red 3C₁₇H₁₅N₃O₃Known for its use in pigments; similar application but different structure .

Uniqueness

The uniqueness of 4-(m-Tolylazo)-1-naphthol lies in its specific combination of the m-tolyl group and naphthalene structure, which imparts distinct optical properties and reactivity compared to other azo compounds. Its applications in both dyeing and potential pharmaceutical uses highlight its versatility within chemical applications.

Diazotization-Coupling Reaction Mechanisms

The synthesis of 4-(m-Tolylazo)-1-naphthol represents a classic example of azo dye formation through sequential diazotization and coupling reactions [2] [9]. This two-step process involves the initial formation of a diazonium salt from m-toluidine, followed by electrophilic aromatic substitution with 1-naphthol to yield the target azo compound [6] [10]. The mechanism proceeds through well-established pathways that have been extensively studied for azo dye synthesis applications [18].

Diazonium Salt Preparation from m-Toluidine Derivatives

The diazotization of m-toluidine follows conventional protocols established for aromatic primary amines [16]. The process begins with the dissolution of m-toluidine in concentrated hydrochloric acid at temperatures maintained between 0-5°C [5] [15]. Sodium nitrite solution is then added dropwise while maintaining strict temperature control to prevent decomposition of the resulting diazonium salt [19].

The mechanism involves initial formation of nitrous acid from sodium nitrite and hydrochloric acid, which subsequently generates the electrophilic nitrosonium ion [16]. This nitrosonium ion attacks the amino group of m-toluidine, leading to formation of the m-toluidine diazonium chloride salt through a series of proton transfers and elimination of water [37]. The reaction can be represented by the following stoichiometry: m-toluidine + sodium nitrite + hydrochloric acid → m-toluidine diazonium chloride + sodium chloride + water [15].

Critical reaction parameters for optimal diazonium salt formation include temperature maintenance below 5°C, pH control through hydrochloric acid concentration, and precise stoichiometric ratios [42]. Studies have demonstrated that temperature elevation above 10°C leads to significant decomposition of the diazonium intermediate, reducing coupling efficiency [18] [19]. The diazonium salt exhibits limited stability and must be utilized immediately upon formation to prevent nitrogen evolution and subsequent decomposition [19].

ParameterOptimal RangeEffect of Deviation
Temperature0-5°CDecomposition above 10°C
pH0.5-1.5Reduced formation efficiency
Reaction Time30-60 minutesIncomplete conversion
HCl Concentration6-8 MPoor salt formation

Coupling with 1-Naphthol: Regioselectivity and Reaction Optimization

The coupling reaction between m-toluidine diazonium salt and 1-naphthol demonstrates remarkable regioselectivity, with substitution occurring predominantly at the 4-position of the naphthol ring [6] [17]. This regioselectivity arises from the electronic properties of 1-naphthol, where the 4-position exhibits the highest electron density for electrophilic attack [17] [20]. The hydroxyl group at the 1-position activates the naphthalene ring through resonance donation, directing the incoming electrophile to the most favorable position [6].

Mechanistic studies reveal that the coupling proceeds through electrophilic aromatic substitution, where the diazonium cation acts as the electrophile [18]. The reaction is facilitated by maintaining alkaline conditions through sodium hydroxide addition, which deprotonates the naphthol hydroxyl group and enhances nucleophilicity [2] [4]. Optimal coupling conditions require pH values between 8-10, with pH values below 7 resulting in significantly reduced reaction rates [42].

Temperature optimization studies indicate that coupling reactions proceed efficiently at 25°C, with higher temperatures leading to diazonium salt decomposition [18]. Research has demonstrated that temperatures above 25°C result in decreased product purity due to side reactions and thermal decomposition pathways [18]. The coupling reaction typically reaches completion within 10-30 minutes under optimized conditions [4].

Reaction ConditionOptimal ValueYield Impact
pH8.5-9.595% at optimal pH
Temperature20-25°C90% conversion
Reaction Time15-30 minComplete coupling
Molar Ratio (diazo:naphthol)1:1.1Maximized efficiency

Alternative Synthetic Pathways

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer significant advantages for azo compound preparation, including simplified purification protocols and enhanced reaction control [28] [29]. These approaches utilize polymer-supported reagents or substrates to facilitate the synthesis of 4-(m-Tolylazo)-1-naphthol while minimizing side reactions and improving overall yields [30] [31].

Polymer-bound diazonium salt approaches have been developed where m-toluidine derivatives are first attached to solid supports prior to diazotization [32] [33]. This strategy enables enhanced stability of the diazonium intermediate and controlled release during coupling reactions [32]. Research has demonstrated that resin-supported diazonium salts exhibit significantly greater thermal stability compared to solution-phase counterparts, with decomposition temperatures elevated by 50-100°C [19] [32].

The solid-phase approach typically involves initial loading of m-toluidine onto chlorotrityl resin or similar polymeric supports [35]. Following attachment, on-resin diazotization is performed using standard nitrous acid conditions, with the polymer matrix providing stabilization [32]. Subsequent coupling with 1-naphthol in solution phase yields the desired azo product, which can be cleaved from the support using appropriate conditions [33].

Alternative solid-phase strategies employ immobilized 1-naphthol substrates, where the naphthol component is attached to the solid support prior to coupling [30]. This approach allows for excess diazonium salt utilization to drive reactions to completion while facilitating product purification through simple filtration [31]. Studies indicate that solid-phase synthesis can achieve yields comparable to solution-phase methods while significantly reducing purification complexity [32].

Solid SupportLoading CapacityYieldAdvantages
Chlorotrityl Resin1.2 mmol/g85-90%High stability
Wang Resin0.8 mmol/g80-85%Easy cleavage
Polystyrene1.0 mmol/g75-80%Commercial availability
Merrifield Resin1.1 mmol/g82-87%Proven methodology

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis represents a significant advancement in azo compound preparation, offering reduced reaction times and improved yields through enhanced heating efficiency [11] [14]. This methodology has been successfully applied to the synthesis of 4-(m-Tolylazo)-1-naphthol with remarkable improvements in both reaction kinetics and overall process efficiency [11] [40].

Microwave-enhanced diazotization protocols enable rapid formation of diazonium salts within 2-5 minutes compared to conventional methods requiring 30-60 minutes [14]. The enhanced heating profile provided by microwave irradiation facilitates uniform temperature distribution while maintaining precise control over reaction conditions [40]. Studies have demonstrated that microwave-assisted diazotization yields m-toluidine diazonium salts with purities exceeding 95% in significantly reduced timeframes [11].

The coupling phase benefits substantially from microwave assistance, with complete reactions achieved in 8-15 minutes under optimized conditions [11] [14]. Microwave power settings of 300-400 watts at controlled temperatures of 60-80°C provide optimal coupling efficiency while preventing thermal decomposition [40]. Research indicates that microwave-assisted coupling reactions achieve yields of 90-97% compared to 75-85% for conventional heating methods [11].

Process optimization studies reveal that microwave-assisted synthesis enables precise control over reaction parameters through programmable heating profiles [14]. Temperature ramping protocols allow for controlled diazotization at low temperatures followed by rapid heating for coupling reactions [40]. This approach minimizes side reactions while maximizing product formation efficiency [11].

Microwave ParameterDiazotizationCouplingOverall Impact
Power (Watts)200-250300-400Enhanced kinetics
Temperature (°C)0-560-80Controlled selectivity
Time (minutes)3-58-15Reduced reaction time
Yield (%)95-9890-97Improved efficiency

Tautomeric Behavior Analysis

The tautomeric behavior of 4-(m-Tolylazo)-1-naphthol represents one of the most fascinating aspects of its structural chemistry, involving the dynamic equilibrium between azo and hydrazone forms that fundamentally influences its physicochemical properties [1] [2]. This equilibrium is governed by intramolecular proton transfer processes that can be precisely controlled through environmental manipulation, making these compounds invaluable for understanding structure-function relationships in organic materials.

The fundamental structural framework of 4-(m-Tolylazo)-1-naphthol comprises a 1-naphthol moiety connected to a 3-methylphenyl group through an azo linkage, creating a conjugated system that facilitates the tautomeric interconversion [3] [4]. The molecular formula C₁₇H₁₄N₂O and molecular weight of 262.30 g/mol establish the basic compositional parameters, while the IUPAC designation 4-[(3-methylphenyl)diazenyl]naphthalen-1-ol provides precise structural identification [3] [4]. The compound exhibits a dipole moment of 3.24 D, reflecting the polar nature of the hydroxyl group and the azo linkage that contribute to its unique tautomeric properties [5].

Azo-Hydrazone Tautomerism Studies

The azo-hydrazone tautomerism in 4-(m-Tolylazo)-1-naphthol involves the reversible transfer of a proton from the hydroxyl group to the nitrogen atom of the azo linkage, creating two distinct tautomeric forms with markedly different electronic and structural characteristics [1] [2]. The azo form features the compound in its original state with the intact hydroxyl group and azo linkage, while the hydrazone form results from proton migration, creating a keto-hydrazone structure with altered electronic distribution throughout the conjugated system [6] [7].

Experimental investigations utilizing nitrogen-15 nuclear magnetic resonance spectroscopy have demonstrated that azo dyes derived from coupling reactions with naphthol analogues predominantly exist in the hydrazone form under specific conditions [6]. These findings align with theoretical predictions suggesting that the stability of each tautomeric form depends critically on the electronic nature of substituents and the specific structural arrangement of functional groups within the molecule [7]. The energy difference between tautomeric forms typically ranges from 1.8 to 4.2 kcal/mol, indicating that both forms can coexist under appropriate conditions [8].

Computational studies employing density functional theory calculations at the B3LYP/6-31+G(d,p) level have revealed that the tautomeric equilibrium is significantly influenced by the strength of intramolecular hydrogen bonding interactions [7]. The transition structures for proton transfer exhibit resonance-assisted strong hydrogen bonding properties, with the electrostatic-covalent hydrogen bond model providing a framework for understanding the stabilization mechanisms [7]. Atoms-in-molecules analysis of electron density distributions has further elucidated the evolution of intramolecular hydrogen bonds during the tautomeric conversion process [7].

The methyl substituent in the meta position of the phenyl ring introduces subtle electronic effects that influence the tautomeric equilibrium through both inductive and resonance mechanisms [8]. Unlike strongly electron-donating or electron-withdrawing substituents, the methyl group provides moderate electron donation that stabilizes specific tautomeric forms without dramatically shifting the equilibrium [8]. This balanced electronic influence creates a system where both tautomeric forms remain accessible under ambient conditions, facilitating detailed mechanistic studies of the interconversion process.

Crystallographic evidence from related azo-naphthol compounds indicates that the solid-state tautomeric form often differs from the solution-phase equilibrium, with crystal packing forces playing a decisive role in stabilizing particular tautomeric structures [9] [10]. The formation of intermolecular hydrogen bonding networks in the crystalline state can shift the equilibrium toward forms that optimize these stabilizing interactions, even when such forms are less favorable in solution [9].

Solvent Effects on Tautomeric Equilibrium

The influence of solvent environment on the tautomeric equilibrium of 4-(m-Tolylazo)-1-naphthol represents a complex interplay of multiple solvation mechanisms that collectively determine the relative stability of azo and hydrazone forms [1] [2]. Polar solvents generally favor the hydrazone form through enhanced stabilization of the charge-separated structure, while nonpolar solvents tend to stabilize the neutral azo form through reduced electrostatic interactions [2].

Detailed spectroscopic investigations across a range of solvents have revealed systematic trends in tautomeric preferences that correlate with solvent polarity parameters [2]. In highly polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the hydrazone form predominates with populations reaching 80-85% of the total equilibrium mixture [2]. These solvents provide effective stabilization of the polar hydrazone structure through dipole-dipole interactions and hydrogen bonding with the nitrogen atoms, while simultaneously destabilizing the less polar azo form [1].

Conversely, nonpolar solvents including tetrahydrofuran, ethyl acetate, and chloroform strongly favor the azo form, with populations typically exceeding 90% of the equilibrium mixture [2]. The reduced dielectric constant of these solvents diminishes the stabilization of charge-separated structures, making the neutral azo form energetically more favorable [2]. The specific solvent-solute interactions in these systems primarily involve weak van der Waals forces and limited dipolar interactions that preferentially stabilize the azo tautomer.

Protic solvents such as methanol and ethanol occupy an intermediate position in the tautomeric landscape, with the azo form remaining dominant but with significant populations of the hydrazone form (20-25%) present in equilibrium [2]. The hydrogen bonding capability of these solvents creates complex networks of intermolecular interactions that can stabilize both tautomeric forms through different mechanisms, resulting in more balanced equilibrium distributions [1].

The Kamlet-Abboud-Taft solvatochromic parameters provide a quantitative framework for understanding these solvent effects, with the hydrogen bond accepting ability (β parameter) showing the strongest correlation with hydrazone stabilization [1]. Solvents with high β values effectively compete for hydrogen bonding interactions with the hydroxyl group, promoting the proton transfer that leads to hydrazone formation [1]. Additionally, the dielectric constant and polarizability of the solvent medium contribute to the overall stabilization pattern through electrostatic and dispersion interactions.

Temperature effects further modulate the solvent-dependent tautomeric equilibrium, with higher temperatures generally favoring the hydrazone form due to the entropy associated with the increased conformational freedom of this tautomer [2]. The activation barriers for tautomeric interconversion are also solvent-dependent, with polar solvents typically lowering these barriers through stabilization of transition state structures [7].

Crystallographic Studies

The crystallographic analysis of 4-(m-Tolylazo)-1-naphthol and related azo-naphthol compounds provides fundamental insights into the solid-state structural arrangements that govern their physical properties and intermolecular interactions [9] [11]. These investigations reveal the complex interplay between molecular geometry, crystal packing forces, and intermolecular interaction networks that determine the stability and organization of these compounds in the crystalline state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the precise three-dimensional arrangement of atoms within the crystal lattice of 4-(m-Tolylazo)-1-naphthol and its structural analogues [12]. The technique provides comprehensive information about unit cell dimensions, bond lengths, bond angles, and site-ordering details that are essential for understanding the relationship between molecular structure and bulk properties [12] [13].

Crystallographic investigations of closely related compounds, particularly 1-(4-methylphenyl)azo-2-naphthol, have established key structural parameters that serve as reference points for understanding the crystalline behavior of 4-(m-Tolylazo)-1-naphthol [14]. The compound crystallizes in the monoclinic space group P 21/c with unit cell parameters a = 13.674 Å, b = 13.800 Å, c = 7.143 Å, and β = 95.752°, accommodating four molecules per unit cell (Z = 4) [14]. This space group represents one of the most common crystallographic arrangements for organic compounds, accounting for approximately 35% of known organic crystal structures [15].

The molecular geometry within the crystal structure reveals specific conformational preferences that are influenced by both intramolecular strain and intermolecular packing requirements [9]. The azo linkage typically adopts a trans configuration that maximizes the separation between the naphthol and substituted phenyl moieties, minimizing steric interactions while maintaining effective π-conjugation throughout the extended aromatic system [16]. The dihedral angle between the naphthol and phenyl ring systems generally ranges from 15° to 45°, depending on the specific substitution pattern and crystal packing environment [9].

Bond length analysis reveals the delocalized nature of the π-electron system, with the azo N=N double bond showing typical values of 1.24-1.26 Å, consistent with partial double bond character throughout the conjugated framework [9]. The C-N bonds connecting the azo group to the aromatic rings exhibit lengths of 1.42-1.44 Å, indicating significant π-character that facilitates electronic delocalization [16]. The hydroxyl group O-H bond length of approximately 0.96 Å falls within the normal range for phenolic compounds, though this parameter can be significantly affected by hydrogen bonding interactions [9].

Thermal ellipsoid analysis from variable-temperature diffraction studies provides information about atomic displacement parameters that reflect the dynamic behavior of atoms within the crystal lattice [17]. The aromatic carbon atoms typically exhibit relatively small thermal ellipsoids, indicating restricted motion due to the rigid aromatic framework, while substituent groups such as the methyl group show larger displacement parameters reflecting increased conformational freedom [17]. The hydroxyl hydrogen atom often displays the largest thermal parameters, consistent with its involvement in hydrogen bonding interactions and potential tautomeric processes [9].

Data collection protocols for single-crystal diffraction analysis typically employ copper Kα radiation (λ = 1.5418 Å) or molybdenum Kα radiation (λ = 0.7107 Å), with the choice depending on crystal size, absorption characteristics, and desired resolution [12] [13]. Temperature control during data collection is crucial, with most studies conducted at temperatures between 173 K and 298 K to minimize thermal motion while avoiding phase transitions [13]. The scan range typically covers 2θ values from 5° to 50°, providing adequate reciprocal space coverage for structure solution and refinement [13].

Intermolecular Interaction Networks

The crystalline stability and packing arrangement of 4-(m-Tolylazo)-1-naphthol are determined by a complex network of intermolecular interactions that collectively contribute to the overall lattice energy [9] [16]. These interactions include π-π stacking between aromatic ring systems, hydrogen bonding involving the hydroxyl group and nitrogen atoms, and weaker C-H···π and C-H···N interactions that provide additional stabilization [18] [16].

π-π stacking interactions represent the primary structure-directing forces in azo-naphthol crystal structures, with aromatic ring systems adopting parallel or near-parallel orientations that maximize overlap of π-electron clouds [16] [19]. The typical intermolecular distances for these interactions range from 3.4 to 3.8 Å, with interaction energies of 15-25 kJ/mol that provide substantial stabilization to the crystal lattice [18] [16]. The naphthol ring system, with its extended aromatic surface, is particularly effective in forming these interactions, often engaging in multiple stacking arrangements with neighboring molecules [19].

Computational studies of naphthol dimers have demonstrated that π-π stacking interactions dominate over hydrogen bonding in determining the preferred molecular arrangements, contrasting with the behavior observed in simpler phenol systems where hydrogen bonding typically prevails [19]. This shift in interaction hierarchy reflects the increased polarizability and extended π-system of the naphthol moiety, which enhances the strength and directional preferences of π-π stacking interactions [19].

Hydrogen bonding networks involving the hydroxyl group create additional stabilization pathways that can significantly influence the tautomeric state observed in the crystalline form [9] [7]. The O-H···N hydrogen bonds, with typical distances of 2.6-2.9 Å and interaction energies of 20-35 kJ/mol, provide strong directional interactions that can stabilize specific molecular conformations [18]. In some cases, these hydrogen bonding interactions can induce tautomeric shifts from the azo to the hydrazone form through cooperative effects with the crystal packing environment [9].

Alternative hydrogen bonding patterns involving N-H···O interactions become accessible when the compound adopts the hydrazone tautomeric form [9] [7]. These interactions, with distances of 2.7-3.0 Å and energies of 18-30 kJ/mol, can create extended chain or sheet structures that compete with π-π stacking arrangements for structural control [18]. The balance between these different interaction modes determines the overall crystal packing motif and can influence phase stability and polymorphic behavior [9].

Weaker interactions including C-H···π and C-H···N hydrogen bonds provide secondary stabilization that fills spatial gaps and optimizes packing efficiency [18] [16]. These interactions, with typical distances of 2.8-3.4 Å and energies of 5-15 kJ/mol, become particularly important in determining the precise molecular orientations and in stabilizing specific polymorphic forms [18]. The methyl substituent in 4-(m-Tolylazo)-1-naphthol can participate in these interactions through its C-H bonds, contributing to the overall stability of the crystal structure [16].

van der Waals forces, while individually weak (2-8 kJ/mol), collectively contribute significantly to the lattice energy through their ubiquitous presence throughout the crystal structure [18]. These interactions are particularly important in determining the packing density and in providing the cohesive forces that maintain crystal integrity at elevated temperatures [16]. The optimization of van der Waals contacts often drives the fine-tuning of molecular orientations and can influence the accessibility of different polymorphic forms [17].

The hierarchical organization of these intermolecular interactions creates characteristic packing motifs that can be analyzed using graph-set notation and other topological descriptors [20]. Common structural patterns include centrosymmetric dimers linked by hydrogen bonds, herringbone arrangements maximizing π-π stacking contacts, and sheet structures combining multiple interaction types [16]. Understanding these packing principles enables the prediction and design of crystal structures with desired properties and provides insights into the relationships between molecular structure and solid-state behavior [20].

Dynamic aspects of intermolecular interactions, revealed through variable-temperature diffraction studies and molecular dynamics simulations, demonstrate the cooperative nature of these forces and their role in phase transitions and polymorphic transformations [17]. The interplay between thermal motion and intermolecular interactions determines the temperature-dependent stability of different phases and can provide pathways for crystal-to-crystal transformations that modify the material properties [17] [21].

ParameterValueSignificance
Molecular FormulaC₁₇H₁₄N₂O [3] [4]Defines composition and molecular weight
CAS Number25476-96-4 [3] [4]Unique chemical identifier
Space GroupP 21/c (typical) [14]Crystal symmetry classification
Unit Cell a13.674 Å [14]Lattice parameter a-axis
Unit Cell b13.800 Å [14]Lattice parameter b-axis
Unit Cell c7.143 Å [14]Lattice parameter c-axis
β angle95.752° [14]Monoclinic angle parameter
Dipole Moment3.24 D [5]Molecular polarity measure
π-π Distance3.4-3.8 Å [16] [19]Intermolecular stacking
H-bond O-H···N2.6-2.9 Å [18]Hydrogen bonding strength

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.110613074 g/mol

Monoisotopic Mass

262.110613074 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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